9,10-Dihydroanthracene-9,10-diyl diacetate
Overview
Description
9,10-Dihydroanthracene-9,10-diyl diacetate is an organic compound derived from 9,10-dihydroanthracene, which is itself a derivative of the polycyclic aromatic hydrocarbon anthracene . This compound is characterized by the presence of two acetate groups attached to the 9 and 10 positions of the dihydroanthracene structure. It is a colorless solid that has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-dihydroanthracene-9,10-diyl diacetate typically involves the acetylation of 9,10-dihydroanthracene. One common method is the reaction of 9,10-dihydroanthracene with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain optimal reaction conditions and ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
9,10-Dihydroanthracene-9,10-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthracene derivatives.
Reduction: It can be reduced back to 9,10-dihydroanthracene under specific conditions.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetate groups.
Major Products Formed
Oxidation: Anthracene derivatives.
Reduction: 9,10-Dihydroanthracene.
Substitution: Various substituted dihydroanthracene derivatives.
Scientific Research Applications
9,10-Dihydroanthracene-9,10-diyl diacetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 9,10-dihydroanthracene-9,10-diyl diacetate involves its interaction with various molecular targets and pathways. The compound can act as a hydrogen donor in redox reactions, facilitating the transfer of hydrogen atoms to other molecules. This property is particularly useful in catalytic hydrogenation reactions and in the study of hydrogen transfer mechanisms .
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydroanthracene: The parent compound, which lacks the acetate groups.
9,10-Diphenyl-9,10-dihydroanthracene-9,10-diol: A derivative with phenyl and hydroxyl groups at the 9 and 10 positions.
9-Aminomethyl-9,10-dihydroanthracene: A derivative with an aminomethyl group at the 9 position.
Uniqueness
9,10-Dihydroanthracene-9,10-diyl diacetate is unique due to the presence of acetate groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. The compound’s ability to undergo various chemical reactions and its applications in different fields highlight its importance in scientific research and industry .
Properties
IUPAC Name |
(10-acetyloxy-9,10-dihydroanthracen-9-yl) acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-11(19)21-17-13-7-3-5-9-15(13)18(22-12(2)20)16-10-6-4-8-14(16)17/h3-10,17-18H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZGGYUSMWUMEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2=CC=CC=C2C(C3=CC=CC=C13)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70989176 | |
Record name | 9,10-Dihydroanthracene-9,10-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70989176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6938-79-0 | |
Record name | NSC53675 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53675 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9,10-Dihydroanthracene-9,10-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70989176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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